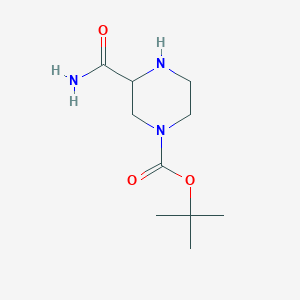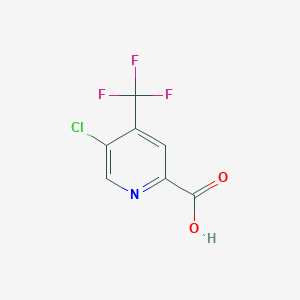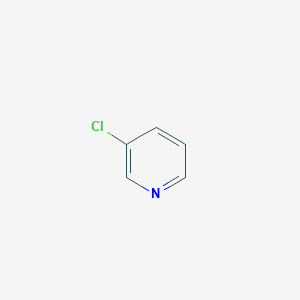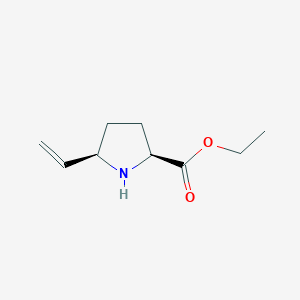
(2S,5R)-Ethyl 5-vinylpyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5R)-Ethyl 5-vinylpyrrolidine-2-carboxylate, commonly known as EPVC, is a chemical compound that belongs to the family of pyrrolidine carboxylates. It is a chiral molecule that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
EPVC is believed to exert its biological effects by interacting with specific molecular targets in the body. For example, EPVC derivatives have been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are involved in the regulation of gene expression. Inhibition of these enzymes can lead to changes in the expression of genes that are involved in various biological processes, including cell proliferation, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
EPVC derivatives have been shown to exhibit a wide range of biochemical and physiological effects in vitro and in vivo. For example, EPVC derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the replication of viruses such as HIV and HCV, and reduce inflammation in animal models of inflammatory diseases. EPVC derivatives have also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
EPVC is a versatile building block that can be used to synthesize a wide range of compounds with potential biological activities. EPVC derivatives are relatively easy to synthesize and can be obtained in high yields. However, EPVC derivatives can be difficult to purify due to their high polarity and low volatility. In addition, EPVC derivatives can be unstable under certain conditions, which can limit their use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of EPVC and its derivatives. One potential direction is the development of EPVC derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Another potential direction is the identification of novel molecular targets for EPVC derivatives, which could lead to the discovery of new therapeutic agents for various diseases. Finally, the development of new synthetic methods for EPVC derivatives could lead to the discovery of new compounds with unique biological activities.
Synthesemethoden
The synthesis of EPVC involves the reaction between ethyl vinyl ketone and pyrrolidine in the presence of a catalyst. The reaction proceeds via a Michael addition followed by a cyclization step to form the pyrrolidine ring. The resulting product is a racemic mixture of (2S,5R)- and (2R,5S)-EPVC, which can be separated using chiral chromatography.
Wissenschaftliche Forschungsanwendungen
EPVC has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and material science. EPVC is a versatile building block that can be used to synthesize a wide range of compounds with potential biological activities. For example, EPVC derivatives have been shown to exhibit anticancer, antiviral, and anti-inflammatory activities.
Eigenschaften
CAS-Nummer |
112009-96-8 |
|---|---|
Produktname |
(2S,5R)-Ethyl 5-vinylpyrrolidine-2-carboxylate |
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
ethyl (2S,5R)-5-ethenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-3-7-5-6-8(10-7)9(11)12-4-2/h3,7-8,10H,1,4-6H2,2H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
ZAOGTANDWGQXED-YUMQZZPRSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CC[C@@H](N1)C=C |
SMILES |
CCOC(=O)C1CCC(N1)C=C |
Kanonische SMILES |
CCOC(=O)C1CCC(N1)C=C |
Synonyme |
Proline, 5-ethenyl-, ethyl ester, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B48239.png)
![4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B48241.png)
![5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione](/img/structure/B48243.png)
![1-Azabicyclo[3.2.1]octane-5-carboxamide](/img/structure/B48244.png)
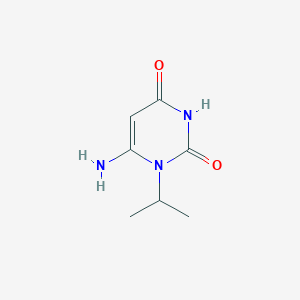
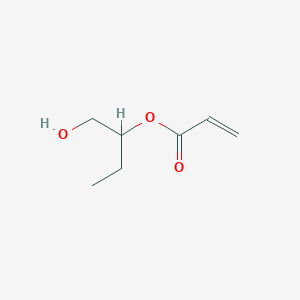
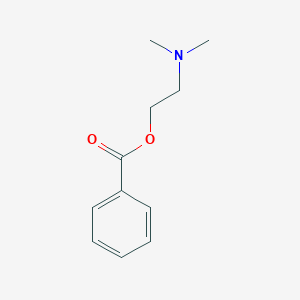
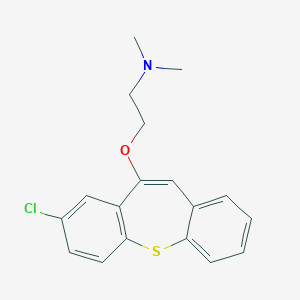
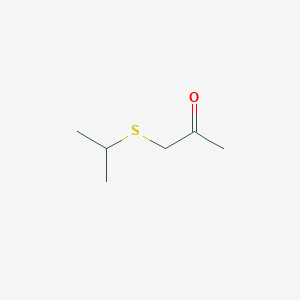
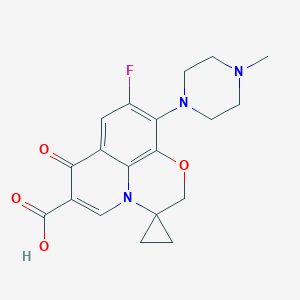
![({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B48267.png)
